molecular formula C4H3BrN2O2 B2404473 1H-Pyrrole, 4-bromo-2-nitro- CAS No. 30078-08-1

1H-Pyrrole, 4-bromo-2-nitro-

Cat. No. B2404473
CAS RN: 30078-08-1
M. Wt: 190.984
InChI Key: QRDPPSULJJCBEX-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 4-bromo-2-nitro-” is a chemical compound with the molecular formula C4H3BrN2O2 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrroles has been a topic of interest in recent research. Various methods have been developed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 4-bromo-2-nitro-” is represented by the linear formula C4H3BrN2O2 . The molecular weight of the compound is 190.98 .


Chemical Reactions Analysis

The chemical reactions involving pyrroles are diverse. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“1H-Pyrrole, 4-bromo-2-nitro-” is a solid substance . It is stored in dry conditions at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improvement in Synthetic Methods : A study focused on synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate using pyrrole as the starting material. This method is suitable for industrial production and yields a product characterized by 1H NMR and MS spectra (Yuan Rong-xin, 2011).
  • Gas-Phase Basicity of Derivatives : Research analyzing the gas-phase basicity of pyrrole and its nitro derivatives using ab initio and DFT calculations revealed that nitro derivatives of pyrrole protonate preferentially on the nitro group (M. Esseffar et al., 2002).
  • Crystal Structure and Vibrational Spectra : A study on 2-Bromo-4-nitropyridine N-oxide, closely related to 1H-Pyrrole, 4-bromo-2-nitro-, demonstrated its crystal structure and polarized vibrational spectra, contributing to the understanding of molecular interactions and structures (J. Hanuza et al., 2002).

Applications in Chemical Reactions

  • Synthesis of Substituted Pyrroles : Efficient methods have been developed for synthesizing substituted pyrroles, including 4(3)-substituted 3(4)-nitro-1H-pyrroles, demonstrating the versatility of 1H-Pyrrole derivatives in organic synthesis (J. Qin et al., 2009).
  • Chemosensors Development : Pyrrole-based Schiff bases, including derivatives of 1H-Pyrrole, have been synthesized and shown to be efficient colorimetric and fluorescent chemosensors for fluoride and hydroxide ions, indicating their potential in environmental and analytical chemistry (S. Velmathi et al., 2011).

Potential in Energy-Density Compounds

  • High-Energy-Density Compounds : Computational studies on nitro-derivatives of pyrrole, including 1H-Pyrrole, 4-bromo-2-nitro-, suggest their potential as high-energy-density compounds, with excellent detonation properties, making them candidates for further investigation in materials science (Bu-Tong Li et al., 2019).

Safety And Hazards

The safety information for “1H-Pyrrole, 4-bromo-2-nitro-” includes several hazard statements such as H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Given the diverse biological activities and pharmaceutical applications of pyrrole, there is significant interest in exploring this scaffold to its maximum potential against several diseases or disorders . Future research may focus on developing more efficient synthesis methods and investigating the biological activities of various pyrrole derivatives .

properties

IUPAC Name

4-bromo-2-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-1-4(6-2-3)7(8)9/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPPSULJJCBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-nitro-1H-pyrrole

CAS RN

30078-08-1
Record name 4-bromo-2-nitro-1H-pyrrole
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